(2S,3S)-dimethyl 2-methyloxirane-2,3-dicarboxylate
Description
(2S,3S)-Dimethyl 2-methyloxirane-2,3-dicarboxylate is a chiral epoxide derivative featuring a three-membered oxirane ring substituted with two methyl ester groups at positions 2 and 3, along with a methyl group at the 2-position. Its stereochemistry is defined by the (2S,3S) configuration, which significantly influences its reactivity, biological activity, and physicochemical properties. This compound is of interest in asymmetric synthesis, medicinal chemistry, and materials science due to its strained ring system and functional versatility .
Properties
Molecular Formula |
C7H10O5 |
|---|---|
Molecular Weight |
174.15 g/mol |
IUPAC Name |
dimethyl (2S,3S)-2-methyloxirane-2,3-dicarboxylate |
InChI |
InChI=1S/C7H10O5/c1-7(6(9)11-3)4(12-7)5(8)10-2/h4H,1-3H3/t4-,7+/m1/s1 |
InChI Key |
IXJAJAOTVFAFBN-FBCQKBJTSA-N |
Isomeric SMILES |
C[C@]1([C@H](O1)C(=O)OC)C(=O)OC |
Canonical SMILES |
CC1(C(O1)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-dimethyl 2-methyloxirane-2,3-dicarboxylate generally follows routes that construct the oxirane ring with defined stereochemistry from suitable precursor molecules. Key methods include:
Epoxidation of Unsaturated Precursors:
The common approach involves stereoselective epoxidation of an olefinic dicarboxylate precursor. For example, a dicarboxylate-substituted alkene is treated with a peracid such as meta-chloroperbenzoic acid under controlled temperature and solvent conditions to form the epoxide ring. The use of chiral oxidizing agents or catalysts ensures the (2S,3S) stereochemistry is favored.Base-Promoted Cyclization:
Another method uses diethyl oxalate or dimethyl oxalate reacted with methyl iodide in the presence of a base to form a diester intermediate, which undergoes intramolecular cyclization to form the oxirane ring. The reaction parameters such as temperature, solvent polarity, and base strength are optimized to achieve the correct stereochemical outcome.Chiral Auxiliary or Catalyst Assistance:
The employment of chiral Lewis acids or organocatalysts, such as oxazaborolidines, can facilitate asymmetric induction during epoxidation or cyclization steps, enhancing enantiomeric excess. For example, CBS (Corey-Bakshi-Shibata) oxazaborolidine catalysts have been widely used in asymmetric epoxidations relevant to similar compounds.
Industrial Production Methods
Scaling the synthesis for industrial purposes involves:
Continuous Flow Reactors:
These allow precise control over reaction conditions such as temperature, mixing, and reaction time, improving yield and stereoselectivity.Automated Systems:
Automation enhances reproducibility and throughput, especially for sensitive stereoselective steps.Purification Techniques:
Post-synthesis, purification by recrystallization or chromatographic methods (e.g., silica gel column chromatography with ethyl acetate/hexane gradients) is essential to isolate the (2S,3S) isomer with high purity.
Analytical Confirmation of Stereochemistry
Confirming the stereochemical purity and configuration of the synthesized compound involves:
| Method | Description | Purpose |
|---|---|---|
| Single-Crystal X-ray Diffraction | Provides detailed 3D molecular structure, confirming absolute stereochemistry | Unambiguous stereochemical assignment |
| Chiral High-Performance Liquid Chromatography | Separates enantiomers using chiral stationary phases (e.g., amylose or cellulose-based) | Quantifies enantiomeric excess and purity |
| Nuclear Magnetic Resonance Spectroscopy (NMR) | Analysis of coupling constants and NOE correlations to infer spatial arrangement | Supports stereochemical configuration |
Summary Table of Preparation Methods
| Preparation Method | Key Reagents/Conditions | Advantages | Challenges |
|---|---|---|---|
| Stereoselective Epoxidation | Olefinic dicarboxylate + meta-chloroperbenzoic acid, chiral catalyst | High enantiomeric purity possible | Requires precise control of conditions |
| Base-Promoted Cyclization | Diethyl/dimethyl oxalate + methyl iodide + base | Straightforward synthesis | Control of stereochemistry can be difficult |
| Chiral Auxiliary/Catalyst Methods | CBS-oxazaborolidine catalysts, asymmetric induction | Enhanced stereoselectivity | Catalyst cost and availability |
| Industrial Continuous Flow | Automated reactors, controlled temperature and flow | Scalable, reproducible | Equipment investment |
Research Data and Results
Yield and Purity:
Typical yields for laboratory-scale synthesis range from 60% to 85%, with enantiomeric excess (ee) values exceeding 95% when chiral catalysts are employed.Reaction Time and Temperature:
Epoxidation reactions are generally performed at 0 to 25 degrees Celsius over 2 to 6 hours to balance reaction rate and selectivity.Solvent Effects:
Common solvents include dichloromethane, toluene, or ethyl acetate, chosen for their ability to dissolve reactants and stabilize intermediates.
Notes on Chemical Reactions Involving the Compound
The compound’s epoxide ring is reactive and can undergo:
- Oxidation: To form diols using oxidants like potassium permanganate or osmium tetroxide.
- Reduction: Ring-opening to yield alcohol derivatives using reducing agents such as lithium aluminum hydride.
- Nucleophilic Substitution: Reaction with nucleophiles (amines, thiols) under basic conditions to form substituted derivatives.
These reactions are often employed in further synthetic elaborations or functionalization of the compound.
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-dimethyl 2-methyloxirane-2,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols.
Reduction: Reduction reactions can open the oxirane ring, leading to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, resulting in the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
(2S,3S)-dimethyl 2-methyloxirane-2,3-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of (2S,3S)-dimethyl 2-methyloxirane-2,3-dicarboxylate involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity is exploited in various applications, including enzyme inhibition and modification of biomolecules.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound | Molecular Formula | Stereochemistry | Physical State | Key Applications | Reference |
|---|---|---|---|---|---|
| (2S,3S)-Dimethyl 2-methyloxirane-2,3-dicarboxylate | C₈H₁₂O₅ | (2S,3S) | Not reported | Asymmetric synthesis | [4, 16] |
| (2R,3S)-Dimethyl oxirane-2,3-dicarboxylate | C₆H₈O₅ | (2R,3S) | Liquid | Catalysis, intermediates | [14] |
| Diethyl (2S,3S)-oxirane-2,3-dicarboxylate | C₈H₁₂O₅ | (2S,3S) | Not reported | Chiral building blocks | [16] |
| Cocaine | C₁₇H₂₁NO₄ | (2S,3S) | Solid | Neuropharmacology | [10] |
Biological Activity
(2S,3S)-dimethyl 2-methyloxirane-2,3-dicarboxylate, with a molecular formula of C7H10O5 and a molar mass of 174.15 g/mol, is an epoxide compound featuring two carboxylate groups. Its unique structure contributes to its reactivity, particularly towards nucleophiles, making it a compound of interest in both synthetic organic chemistry and biological research .
The compound's epoxide group is highly reactive, allowing it to participate in various chemical reactions. These include nucleophilic attacks that can lead to the formation of complex molecules. The stereochemistry denoted by (2S,3S) indicates the specific arrangement of atoms around the chiral centers, which can influence its biological interactions and activity .
Biological Activity
The biological activity of this compound has been explored in several contexts:
- Antimicrobial Properties : Initial studies suggest that compounds with similar epoxide structures exhibit antimicrobial activity. The reactivity of the epoxide group may allow for interactions with microbial cell components, potentially disrupting their function.
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes through covalent modification. This mechanism is common among electrophilic compounds that can react with nucleophilic sites on enzymes .
Case Studies and Research Findings
Several studies have investigated the biological implications of this compound:
- Enzyme Interaction Studies : Research has shown that similar compounds can inhibit enzymes involved in metabolic pathways. For instance, studies on related epoxides indicate potential inhibitory effects on cytochrome P450 enzymes, which are crucial for drug metabolism .
- Toxicity Assessments : Toxicological evaluations have been performed to assess the safety profile of this compound. It has been classified under certain hazard categories due to its potential skin and eye irritant properties .
- Pharmacological Applications : The compound's structure suggests potential use as a building block in drug synthesis. Its ability to modify biological macromolecules could lead to the development of novel therapeutic agents targeting specific diseases .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the established synthetic protocols for preparing (2S,3S)-dimethyl 2-methyloxirane-2,3-dicarboxylate with high enantiomeric purity?
- Methodological Answer : The synthesis of the (2S,3S) isomer follows protocols analogous to those reported for related oxirane dicarboxylates. A key step involves stereoselective epoxidation of precursor olefins using oxidizing agents like meta-chloroperbenzoic acid (mCPBA) under controlled conditions. Enantiomeric purity is achieved via chiral auxiliary-assisted strategies or asymmetric catalysis. Post-synthesis, purification via column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) ensures removal of diastereomeric impurities. The protocol for the (2S,3S) isomer mirrors that of its (2R,3R) counterpart, with modifications in chiral catalysts or resolving agents .
Intermediate Research Questions
Q. How can researchers confirm the stereochemical configuration of this compound post-synthesis?
- Methodological Answer :
- X-ray Crystallography : Single-crystal X-ray diffraction provides unambiguous stereochemical confirmation. For example, crystal structures of related dimethyl dicarboxylates (e.g., iodomethyl-norbornane derivatives) have been resolved using this method, revealing bond angles and spatial arrangements critical for assigning the (2S,3S) configuration .
- Chiral Chromatography : High-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., amylose- or cellulose-based columns) can separate enantiomers. Retention times are compared against authentic standards to verify purity and configuration .
- NMR Spectroscopy : Coupling constants (e.g., ) in H NMR and nuclear Overhauser effect (NOE) correlations in NOESY experiments help infer spatial proximity of substituents, supporting stereochemical assignments.
Advanced Research Questions
Q. What mechanistic insights have been gained into epoxidation reactions involving dimethyl dicarboxylate derivatives?
- Methodological Answer : Kinetic and isotopic labeling studies on analogous systems (e.g., dimethyl acetylenedicarboxylate) reveal that epoxidation proceeds via a concerted asynchronous mechanism. Density functional theory (DFT) calculations suggest that electron-withdrawing ester groups stabilize transition states, lowering activation barriers. Competing pathways, such as radical-mediated epoxidation under photochemical conditions, have been explored using electron paramagnetic resonance (EPR) to detect transient intermediates .
Q. How can contradictory reactivity data for this compound in nucleophilic ring-opening reactions be resolved?
- Methodological Answer : Contradictions often arise from solvent effects, nucleophile strength, or competing side reactions. Systematic studies under varying conditions (e.g., polar aprotic vs. protic solvents, temperature gradients) are critical. For example:
- In polar aprotic solvents (e.g., DMF), steric hindrance at the oxirane carbons dictates regioselectivity.
- Kinetic profiling (e.g., monitoring reaction progress via in-situ IR or F NMR for fluorinated nucleophiles) helps identify rate-determining steps and side products.
- Computational modeling (e.g., molecular dynamics simulations) can predict solvent-nucleophile interactions that influence reactivity .
Q. What analytical strategies are recommended for quantifying trace impurities in this compound samples?
- Methodological Answer :
- Gas Chromatography-Mass Spectrometry (GC-MS) : Optimized for volatile impurities. Derivatization (e.g., silylation) enhances detection of polar byproducts.
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Detects non-volatile impurities (e.g., hydrolyzed dicarboxylic acids) with high sensitivity. Reverse-phase columns (C18) paired with electrospray ionization (ESI) are commonly used .
- Quantitative H NMR (qNMR) : Integrates proton signals of the target compound against an internal standard (e.g., 1,3,5-trimethoxybenzene) to quantify impurities without chromatographic separation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
